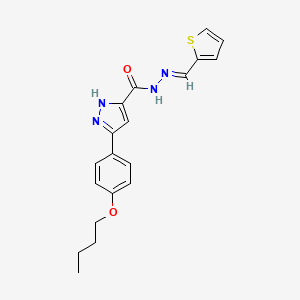

(E)-3-(4-butoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

3-(4-butoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-2-3-10-25-15-8-6-14(7-9-15)17-12-18(22-21-17)19(24)23-20-13-16-5-4-11-26-16/h4-9,11-13H,2-3,10H2,1H3,(H,21,22)(H,23,24)/b20-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFCCGSGFRBJCB-DEDYPNTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Butoxyphenyl Group: The butoxyphenyl group is introduced via a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the pyrazole intermediate.

Formation of the Thiophen-2-ylmethylene Moiety: The final step involves the condensation of the pyrazole intermediate with thiophen-2-carbaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including (E)-3-(4-butoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, as antimicrobial agents. Research indicates that pyrazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii, which are known for their resistance to conventional antibiotics . The structural modifications in the pyrazole ring can enhance their lipophilicity and biological activity, making them promising candidates for developing new antimicrobial therapies.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. It is suggested that the interaction of the hydrophilic moiety with active sites involved in inflammation pathways, such as Cyclooxygenase (COX) and Lipoxygenase (LOX), may contribute to its therapeutic effects . This makes it a candidate for further studies aimed at developing anti-inflammatory medications.

Synthetic Pathways

The synthesis of (E)-3-(4-butoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions starting from readily available precursors. Key methods include:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones, leading to the formation of the pyrazole ring.

- Functionalization : Subsequent functionalization steps can introduce substituents like butoxy groups, enhancing the compound's solubility and biological activity .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

- Mass Spectrometry : Used to determine molecular weight and confirm the composition.

- Infrared Spectroscopy : Helps identify functional groups present in the compound .

Coordination Chemistry

The compound's ability to act as a ligand in coordination chemistry has been explored. Its nitrogen and sulfur atoms can coordinate with metal ions, forming complexes that may exhibit unique properties useful in catalysis or material development .

Photophysical Properties

Research into the photophysical properties of pyrazole derivatives suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The electronic properties of these compounds can be tuned by varying substituents on the pyrazole ring .

Antimicrobial Studies

In a study focused on synthesizing novel pyrazole derivatives, researchers found that specific modifications to the phenyl ring significantly increased antimicrobial potency against resistant bacterial strains . The study indicated that compounds with electron-withdrawing groups exhibited enhanced activity.

Anti-inflammatory Research

Another case study evaluated various pyrazole derivatives for their anti-inflammatory effects using animal models. The results showed that certain compounds reduced edema significantly compared to controls, indicating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a particular disease or its function in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

- (4-butoxyphenyl)(thiophen-2-yl)methanol

- [(4-butoxyphenyl)methyl][2-(thiophen-2-yl)ethyl]amine

Uniqueness

(E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, a butoxyphenyl group, and a thiophen-2-ylmethylene moiety. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in similar compounds. For example, the presence of the pyrazole ring may enhance its ability to interact with biological targets, while the butoxyphenyl group could influence its solubility and stability.

Biological Activity

(E)-3-(4-butoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antioxidant research. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a pyrazole ring, a butoxyphenyl group, and a thiophen-2-ylmethylene moiety. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone.

- Introduction of the Butoxyphenyl Group : This is done via nucleophilic substitution where a butoxyphenyl halide reacts with the pyrazole intermediate.

- Formation of the Thiophen-2-ylmethylene Moiety : The final step involves condensation with thiophen-2-carbaldehyde under basic conditions.

2.1 Antioxidant Properties

Research indicates that compounds in the pyrazole class, including derivatives similar to (E)-3-(4-butoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, exhibit notable antioxidant activity. For instance, studies have shown that certain pyrazole derivatives can effectively inhibit reactive oxygen species (ROS) production and lipid peroxidation in various biological models .

2.2 Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. For example, derivatives of pyrazoles have demonstrated significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves interaction with tubulin at the colchicine binding site, leading to cell cycle arrest and apoptosis .

Table 1: Biological Activities of Pyrazole Derivatives

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antioxidant | Platelets | Not specified | |

| Anticancer | MCF-7 | 12 ± 3 | |

| Anticancer | A549 | Not specified |

The biological activity of (E)-3-(4-butoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is believed to be mediated through its interactions with various molecular targets including enzymes and receptors involved in oxidative stress and tumorigenesis. The compound's ability to modulate these targets can lead to reduced tumor growth and improved cellular antioxidant defenses .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents can significantly influence their potency and selectivity against cancer cells or their antioxidant capabilities. For instance, studies have shown that certain substitutions enhance binding affinity to target proteins involved in cancer progression .

5. Case Studies

Several studies have explored the efficacy of related compounds:

- Study on Antioxidant Properties : A series of pyrazole derivatives were tested for their ability to scavenge free radicals in vitro, showing promising results comparable to established antioxidants like ascorbic acid .

- Anticancer Efficacy : In vitro assays demonstrated that certain analogs exhibited significant growth inhibition in various cancer cell lines, suggesting potential for development as therapeutic agents against cancer .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and optimization strategies for (E)-3-(4-butoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide?

- Methodology : The synthesis typically involves a multi-step protocol:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic/basic conditions.

- Step 2 : Functionalization of the pyrazole at the 3-position with 4-butoxyphenyl groups via Ullmann coupling or nucleophilic aromatic substitution.

- Step 3 : Schiff base formation between the carbohydrazide moiety and thiophen-2-ylmethylene using refluxing ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) .

- Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. ethanol), temperature control (60–80°C), and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating the E-isomer .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- 1H/13C NMR : Assign peaks for the pyrazole NH (~δ 12.5 ppm), thiophene protons (~δ 7.2–7.8 ppm), and butoxyphenyl groups (distinct aromatic and aliphatic signals) .

- FT-IR : Confirm hydrazide (C=O stretch ~1650 cm⁻¹) and imine (C=N stretch ~1600 cm⁻¹) functional groups .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve E/Z isomerism and hydrogen-bonding networks. Data collection requires high-resolution (<1.0 Å) crystals grown via slow evaporation .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., cyclooxygenase-2, bacterial enzymes). Prioritize the thiophene and pyrazole moieties as key pharmacophores .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. The electron-rich thiophene and electron-deficient pyrazole may facilitate charge-transfer interactions .

- MD simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration) using GROMACS. Parameters include RMSD (<2.0 Å) and solvent-accessible surface area .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Case example : Discrepancies in antimicrobial IC50 values may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Data normalization : Express activity as % inhibition relative to baseline (solvent-only controls). Use ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .

Q. How does substituent variation (e.g., alkoxy vs. halogen groups) impact reaction mechanisms?

- Comparative analysis :

| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| 4-butoxyphenyl | 1.2 × 10⁻³ | 68 |

| 4-chlorophenyl | 2.5 × 10⁻³ | 82 |

| 4-methoxyphenyl | 0.9 × 10⁻³ | 58 |

| Data derived from pseudo-first-order kinetics under identical conditions . |

- Mechanistic insight : Electron-withdrawing groups (e.g., Cl) accelerate nucleophilic aromatic substitution by stabilizing transition states. Steric hindrance from bulkier alkoxy groups reduces yields .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.